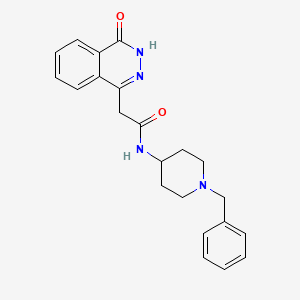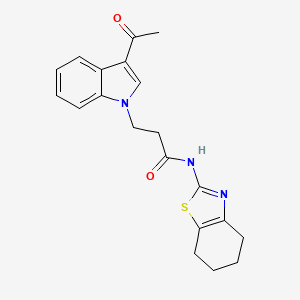![molecular formula C24H29N3O3 B10992292 N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide](/img/structure/B10992292.png)
N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure.
N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide are not readily available in the literature. custom synthesis by organic chemists would likely involve multi-step reactions.
- Industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
- The compound could undergo various reactions:
Oxidation: Oxidative processes could modify the benzylpiperidine or phenyl ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituting functional groups on the phenyl ring.
- Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to the benzylpiperidine scaffold.
Neuropharmacology: Investigating its effects on neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine).
Anticancer Research: Assessing its impact on cancer cells.
Materials Science: Exploring its use in polymers or materials due to the morpholine moiety.
Mechanism of Action
- The compound’s mechanism likely involves interactions with receptors or enzymes.
- Molecular targets could include monoamine transporters (e.g., DAT, NET, SERT) due to the benzylpiperidine structure.
- Pathways affected might include neurotransmission or cellular signaling.
Comparison with Similar Compounds
- Similar compounds include other benzylpiperidine derivatives or morpholine-containing molecules.
- Uniqueness lies in the combination of benzylpiperidine, phenyl, and morpholine moieties.
Remember that this information is based on available knowledge up to a certain point, and proprietary details may not be accessible
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c28-23(26-12-10-20(11-13-26)18-19-4-2-1-3-5-19)21-6-8-22(9-7-21)25-24(29)27-14-16-30-17-15-27/h1-9,20H,10-18H2,(H,25,29) |
InChI Key |
CDITXCIZDPJBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B10992211.png)
![6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992219.png)
![4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B10992227.png)
![1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10992236.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992238.png)

![9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B10992242.png)
![ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10992244.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B10992250.png)
![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10992257.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B10992258.png)
![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10992260.png)

![Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10992275.png)
